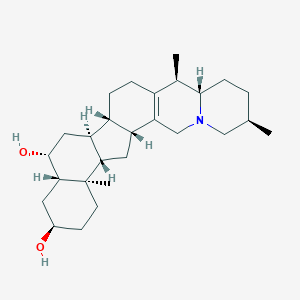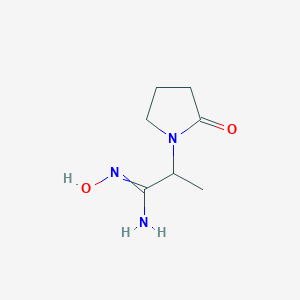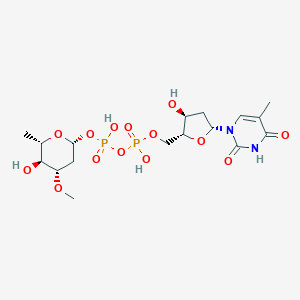
dTDP-L-夹竹桃糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DTDP-L-oleandrose is a rare sugar that has gained attention in scientific research due to its potential applications in drug discovery and development. It is a nucleotide sugar that is involved in the biosynthesis of various natural products, including antibiotics and antitumor agents.
科学研究应用
酶促生物合成
dTDP-L-夹竹桃糖在酶促生物合成中起着至关重要的作用。舒尔曼等人(1990 年)证明了其作为阿维菌素中夹竹桃糖单元前体的功能,突出了其在这些化合物的生物合成途径中的重要性 (Schulman, Acton, Valentino, & Arison, 1990)。同样,阿吉雷萨瓦拉加等人(2000 年)探讨了其在抗生素奥利霉素的组成部分 L-夹竹桃糖和 D-脱氧胺生物合成中的作用 (Aguirrezabalaga et al., 2000)。
糖基化途径
罗德里格斯等人(2001 年)重点研究了涉及 dTDP-L-夹竹桃糖的糖基化途径,特别是其在奥利霉素生物合成中的作用 (Rodríguez et al., 2001)。鲁普拉特、舒马赫和埃林(2005 年)强调了其在新型生物活性化合物糖基化工程中的重要性,强调使用 dTDP-L-夹竹桃糖等 dTDP 活化糖类来开发新的治疗性抗生素 (Rupprath, Schumacher, & Elling, 2005)。
立体化学分析
塚本等人(1988 年)对 L-夹竹桃糖的立体化学进行了研究,深入了解了这些糖的结构方面 (Tsukamoto, Hayashi, Kaneko, & Mitsuhashi, 1988)。鲍尔等人(1984 年)从夹竹桃叶中分离出核苷酸结合的 D-沙门糖和 D-地锦糖,有助于了解与 dTDP-L-夹竹桃糖相关的糖类的结构多样性 (Bauer, Kopp, & Franz, 1984)。
在抗生素生物合成中的作用
dTDP-L-夹竹桃糖在抗生素生产中的合成和作用一直是重要的研究领域。例如,麦克尼尔(1995 年)概述了阿维菌素,讨论了涉及 dTDP-夹竹桃糖的生物合成过程 (Macneil, 1995)。
新型酶鉴定
吉田等人(1999 年)鉴定了 dTDP 活化糖生物合成途径中的新型酶,有助于更广泛地了解这些生化过程 (Yoshida et al., 1999)。
属性
CAS 编号 |
130832-66-5 |
|---|---|
产品名称 |
dTDP-L-oleandrose |
分子式 |
C17H28N2O14P2 |
分子量 |
546.4 g/mol |
IUPAC 名称 |
[hydroxy-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxyphosphoryl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C17H28N2O14P2/c1-8-6-19(17(23)18-16(8)22)13-4-10(20)12(31-13)7-29-34(24,25)33-35(26,27)32-14-5-11(28-3)15(21)9(2)30-14/h6,9-15,20-21H,4-5,7H2,1-3H3,(H,24,25)(H,26,27)(H,18,22,23)/t9-,10-,11-,12+,13+,14+,15-/m0/s1 |
InChI 键 |
KXTSABXLDGUXAE-BNESJGNISA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)OC)O |
SMILES |
CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)OC)O |
规范 SMILES |
CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)OC)O |
其他 CAS 编号 |
130832-66-5 |
同义词 |
deoxythymidine diphosphate-oleandrose dTDP-oleandrose |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




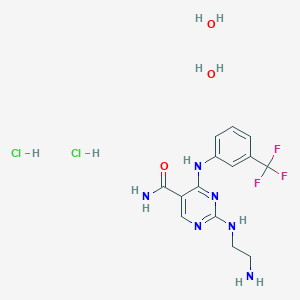
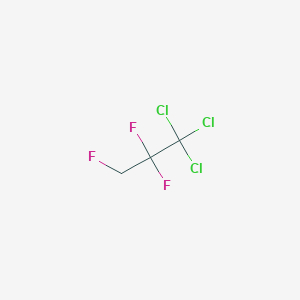
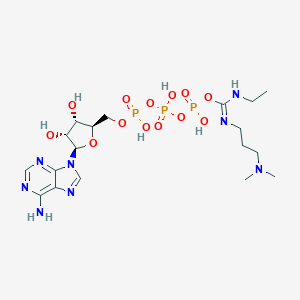
![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)
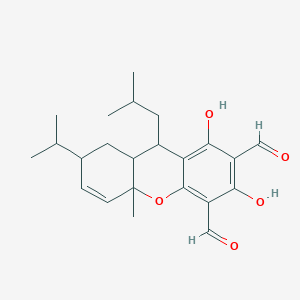
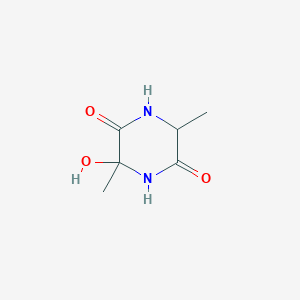
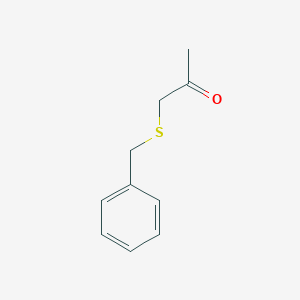
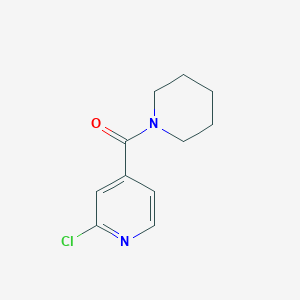
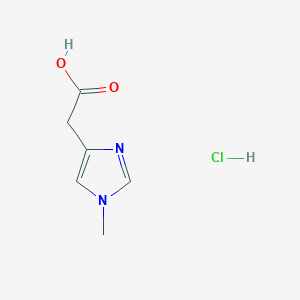
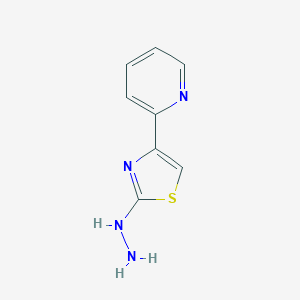
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B161530.png)
